molecular formula C22H34O B14622960 (8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-3H-furan] CAS No. 55256-43-4

(8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-3H-furan]

Cat. No.: B14622960
CAS No.: 55256-43-4
M. Wt: 314.5 g/mol
InChI Key: LPDSYCKTRNGQMI-FPPYMEAGSA-N
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Description

The compound (8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2’-3H-furan] is a complex organic molecule characterized by its spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2’-3H-furan] typically involves multiple steps, including cyclization and spiro formation. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2’-3H-furan]: can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes.

Scientific Research Applications

(8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2’-3H-furan]: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2’-3H-furan] involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The compound may bind to receptors, enzymes, or other proteins, influencing their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2’-3H-furan]: can be compared to other spirocyclic compounds and polycyclic aromatic hydrocarbons.

  • Similar compounds include spiro[cyclopentane-1,2’-[1H]indene] and spiro[cyclohexane-1,2’-[1H]naphthalene] .

Uniqueness

The uniqueness of (8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2’-3H-furan] lies in its specific stereochemistry and the arrangement of its fused rings, which confer distinct chemical and biological properties.

Properties

CAS No.

55256-43-4

Molecular Formula

C22H34O

Molecular Weight

314.5 g/mol

IUPAC Name

(8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-3H-furan]

InChI

InChI=1S/C22H34O/c1-20-10-5-8-17(20)19-18(9-13-20)21(2)11-4-3-7-16(21)15-22(19)12-6-14-23-22/h6,14,16-19H,3-5,7-13,15H2,1-2H3/t16?,17-,18-,19-,20-,21-,22?/m0/s1

InChI Key

LPDSYCKTRNGQMI-FPPYMEAGSA-N

Isomeric SMILES

C[C@@]12CCC[C@H]1[C@H]3[C@H](CC2)[C@]4(CCCCC4CC35CC=CO5)C

Canonical SMILES

CC12CCCC1C3C(CC2)C4(CCCCC4CC35CC=CO5)C

Origin of Product

United States

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